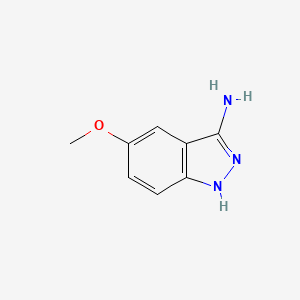

5-methoxy-1H-indazol-3-amine

Descripción

The exact mass of the compound 5-methoxy-1H-indazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-methoxy-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methoxy-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-methoxy-1H-indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-12-5-2-3-7-6(4-5)8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMRACNPNBEQJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602836 | |

| Record name | 5-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58514-96-8 | |

| Record name | 5-Methoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to the Synthesis of 5-methoxy-1H-indazol-3-amine from 2-fluoro-5-methoxybenzonitrile

Abstract

This technical guide provides a detailed examination of the synthesis of 5-methoxy-1H-indazol-3-amine, a valuable heterocyclic building block in medicinal chemistry. The described methodology focuses on a robust and efficient two-step, one-pot reaction sequence involving the nucleophilic aromatic substitution (SNAr) of 2-fluoro-5-methoxybenzonitrile with hydrazine hydrate, followed by an intramolecular cyclization. This document elucidates the underlying chemical principles, provides a field-proven experimental protocol, outlines critical safety procedures for handling hazardous reagents, and presents expected analytical data for product validation. The guide is structured to offer both theoretical insight and practical, actionable steps for laboratory execution, catering to professionals in drug discovery and process chemistry.

Introduction: The Significance of the Indazol-3-amine Scaffold

The 1H-indazol-3-amine framework is a privileged scaffold in modern pharmacology, serving as a core structural motif in numerous biologically active compounds.[1] Its ability to act as an effective hinge-binding fragment has led to its incorporation into several potent kinase inhibitors.[2] Notable examples of FDA-approved drugs containing the indazole core include the antiemetic Granisetron and the tyrosine kinase inhibitor Axitinib.[3]

The target molecule of this guide, 5-methoxy-1H-indazol-3-amine, is a key intermediate for the synthesis of more complex pharmaceutical agents. The methoxy substituent at the 5-position provides a crucial handle for modifying the electronic properties and metabolic stability of derivative compounds. The synthetic route from 2-fluoro-5-methoxybenzonitrile is particularly advantageous due to the high reactivity of the ortho-fluorobenzonitrile system towards nucleophilic attack by hydrazine, often resulting in high yields and clean conversions.[1][2][4] This guide provides an in-depth exploration of this specific transformation.

Reaction Mechanism and Chemical Principles

The conversion of 2-fluoro-5-methoxybenzonitrile to 5-methoxy-1H-indazol-3-amine proceeds via a well-established pathway involving nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization/condensation.

Causality of Experimental Design:

-

Choice of Leaving Group: The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions. Its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic.

-

Activating Group: The ortho-nitrile (-CN) group is a potent electron-withdrawing group. It activates the aromatic ring for nucleophilic attack and stabilizes the negatively charged intermediate (Meisenheimer complex) through resonance, thereby lowering the activation energy of the first step.

-

Nucleophile: Hydrazine (N₂H₄), typically used as hydrazine hydrate for safety and convenience, serves as a potent dinucleophile.[5][6] The terminal amino group initiates the SNAr reaction, while the second amino group acts as the internal nucleophile for the subsequent cyclization.

The reaction mechanism can be dissected into two primary stages:

-

Stage 1: Nucleophilic Aromatic Substitution (SNAr). The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the carbon atom bonded to fluorine (C2) of the benzonitrile ring. This forms a transient, resonance-stabilized Meisenheimer complex. The subsequent loss of the fluoride ion restores the aromaticity of the ring, yielding the intermediate, 2-hydrazinyl-5-methoxybenzonitrile.

-

Stage 2: Intramolecular Cyclization. The newly introduced hydrazinyl group is positioned proximate to the nitrile group. The terminal, more nucleophilic nitrogen of the hydrazinyl moiety then attacks the electrophilic carbon of the nitrile group. This intramolecular addition reaction forms a five-membered ring. A subsequent tautomerization (proton shift) leads to the formation of the stable, aromatic 1H-indazol-3-amine product.

Caption: Reaction mechanism for the synthesis of 5-methoxy-1H-indazol-3-amine.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step procedure for the synthesis, workup, and purification of 5-methoxy-1H-indazol-3-amine.

Materials and Equipment

| Reagents & Solvents | Grade | CAS Number | Supplier |

| 2-fluoro-5-methoxybenzonitrile | ≥98% | 94490-31-0 | Standard Supplier |

| Hydrazine hydrate (64-65% N₂H₄) | Reagent | 7803-57-8 | Standard Supplier |

| Ethanol (EtOH) | Anhydrous, 200 proof | 64-17-5 | Standard Supplier |

| Deionized Water (H₂O) | ACS Grade | 7732-18-5 | N/A |

| Celite® 545 | N/A | 61790-53-2 | Standard Supplier |

| Equipment | Description |

| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |

| Reflux condenser | With water cooling lines |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature controller | |

| Dropping funnel | 50 mL |

| Buchner funnel and filter flask | |

| Glass fritted funnel | Medium porosity |

| Rotary evaporator | For solvent removal |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Step-by-Step Synthesis Procedure

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Charging: To the flask, add 2-fluoro-5-methoxybenzonitrile (10.0 g, 66.2 mmol) and ethanol (100 mL).

-

Heating: Begin stirring the mixture and heat it to reflux (approximately 78-80 °C) using the heating mantle. A clear solution should form.

-

Hydrazine Addition: Once refluxing, add hydrazine hydrate (10.0 mL, ~206 mmol, ~3.1 eq) to the dropping funnel. Add the hydrazine hydrate dropwise to the stirring reaction mixture over a period of 20-30 minutes. Caution: The reaction can be exothermic.[7] Maintain a controlled addition rate to keep the reflux steady.

-

Reaction: After the addition is complete, continue to heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing 200 mL of cold deionized water while stirring. A precipitate should form.

-

Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Wash the filter cake with two portions of cold deionized water (2 x 50 mL) followed by one portion of cold ethanol (25 mL) to remove any unreacted hydrazine and other impurities.

-

For higher purity, the crude solid can be recrystallized from an ethanol/water mixture.[1]

-

Dry the purified solid under vacuum at 50 °C to a constant weight.

-

Quantitative Data Summary

| Parameter | Value | Notes |

| 2-fluoro-5-methoxybenzonitrile | 10.0 g (66.2 mmol) | Limiting Reagent |

| Hydrazine Hydrate (~64%) | 10.0 mL (~206 mmol) | Acts as reagent and base scavenger |

| Ethanol | 100 mL | Reaction Solvent |

| Reaction Temperature | ~78-80 °C (Reflux) | Provides activation energy |

| Reaction Time | 2-4 hours | Monitor for completion |

| Theoretical Yield | 10.8 g | Based on limiting reagent |

| Expected Yield | 85-95% | Literature suggests high conversion[1][2] |

Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed with strict adherence to safety protocols.

-

Hydrazine Hydrate:

-

Hazards: Acutely toxic via inhalation, ingestion, and skin contact.[5] It is a corrosive substance that can cause severe burns, a suspected human carcinogen, and a reproductive toxin.[5][8] Hydrazine is also flammable and reactive.[9][10]

-

Handling: Always handle hydrazine hydrate inside a certified chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or chloroprene gloves.[5][11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for Particularly Hazardous Substances (PHS), away from heat, ignition sources, and incompatible materials like oxidizing agents.[8]

-

Spills: In case of a spill, evacuate the area and notify safety personnel immediately. Do not attempt to clean it up yourself.[5]

-

-

2-fluoro-5-methoxybenzonitrile: May cause skin, eye, and respiratory irritation. Standard handling procedures for chemical reagents should be followed.

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5][10]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Expected Results and Characterization

The final product, 5-methoxy-1H-indazol-3-amine, is typically isolated as an off-white to light-tan solid.

| Analytical Data | Expected Value / Observation |

| Molecular Formula | C₈H₉N₃O[12] |

| Molecular Weight | 163.18 g/mol |

| Monoisotopic Mass | 163.0746 g/mol [12] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (br s, 1H, N1-H), δ ~7.2 (d, 1H, Ar-H), δ ~7.0 (d, 1H, Ar-H), δ ~6.7 (dd, 1H, Ar-H), δ ~5.5 (br s, 2H, NH₂), δ ~3.8 (s, 3H, OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155, 150, 142, 122, 113, 110, 95, 55 (OCH₃) |

| Mass Spec (ESI+) | m/z 164.08 [M+H]⁺ |

Note: Predicted NMR shifts are based on the analysis of similar structures and may vary slightly based on solvent and experimental conditions.

Conclusion

The synthesis of 5-methoxy-1H-indazol-3-amine from 2-fluoro-5-methoxybenzonitrile and hydrazine hydrate is a highly efficient and reliable method for producing this valuable pharmaceutical intermediate. The reaction proceeds through a facile SNAr and intramolecular cyclization mechanism, driven by the electronic properties of the starting material. By following the detailed protocol and adhering strictly to the outlined safety precautions, researchers can consistently obtain the target compound in high yield and purity. This guide serves as a self-validating system, providing the necessary technical depth and practical insights for successful implementation in a research or drug development setting.

References

-

(PDF) New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

Hydrazine. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-methoxy-1h-indazol-3-amine (C8H9N3O) - PubChemLite. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation. (n.d.). Retrieved January 6, 2026, from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - NIH. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (n.d.). Retrieved January 6, 2026, from [Link]

-

5-methoxy-1H-indazol-3-amine - Ascendex Scientific, LLC. (n.d.). Retrieved January 6, 2026, from [Link]

-

Synthesis and antimicrobial activity of some novel hydrazinyl quinazoline amine derivatives. (2023, August 10). Retrieved January 6, 2026, from [Link]

-

Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]

-

"Synthesis and Characterization of Hydrazine Derivatives." - Anusandhanvallari. (2024, August 27). Retrieved January 6, 2026, from [Link]

- WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl) - Google Patents. (n.d.).

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023, May 12). Retrieved January 6, 2026, from [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2023, August 6). Retrieved January 6, 2026, from [Link]

- Fluoro-alkylhydrazines - US3867451A - Google Patents. (n.d.).

- CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents. (n.d.).

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents. (n.d.).

- CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents. (n.d.).

- US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents. (n.d.).

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]

Sources

- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ehs.ucsb.edu [ehs.ucsb.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3867451A - Fluoro-alkylhydrazines - Google Patents [patents.google.com]

- 8. fishersci.at [fishersci.at]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. PubChemLite - 5-methoxy-1h-indazol-3-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

The Synthesis of 5-Methoxy-1H-indazol-3-amine and Its Derivatives: A Technical Guide

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. As a bioisostere of indole, the indazole core offers a unique arrangement of hydrogen bond donors and acceptors, enabling it to interact with a wide array of biological targets. Among the various substituted indazoles, 5-methoxy-1H-indazol-3-amine stands out as a crucial building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. This in-depth technical guide provides a comprehensive overview of the synthesis of 5-methoxy-1H-indazol-3-amine and its derivatives, focusing on robust and scalable methodologies. We will delve into the mechanistic underpinnings of the key transformations, provide detailed experimental protocols, and explore strategies for further derivatization, empowering researchers and drug development professionals to leverage this valuable scaffold in their scientific endeavors.

Core Synthesis: 5-Methoxy-1H-indazol-3-amine

The most direct and widely adopted strategy for the synthesis of 3-aminoindazoles relies on the cyclization of an appropriately substituted 2-halobenzonitrile with hydrazine. This approach is not only efficient but also amenable to a variety of substituents on the benzene ring, making it a versatile tool for generating a library of analogues.

Synthetic Strategy: The Hydrazine Cyclization of 2-Fluorobenzonitriles

The synthesis of 5-methoxy-1H-indazol-3-amine is effectively achieved through the reaction of 2-fluoro-5-methoxybenzonitrile with hydrazine hydrate. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by an intramolecular cyclization of the resulting hydrazinobenzonitrile intermediate. The fluorine atom at the ortho-position to the nitrile group is highly activated towards nucleophilic attack, facilitating the initial substitution step. The subsequent intramolecular addition of the terminal nitrogen of the hydrazine moiety to the nitrile carbon leads to the formation of the pyrazole ring of the indazole system.

The reaction is typically carried out at elevated temperatures, often under reflux conditions, and can be accomplished in a relatively short timeframe. The choice of solvent can vary, with high-boiling polar aprotic solvents being common.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1H-indazol-3-amine

This protocol is adapted from the well-established synthesis of analogous 3-aminoindazoles.[1][2]

Materials:

-

2-Fluoro-5-methoxybenzonitrile

-

Hydrazine hydrate (80% in water)

-

Ethanol (or another suitable high-boiling solvent)

-

Deionized water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-5-methoxybenzonitrile (1.0 equivalent).

-

Add ethanol to dissolve the starting material (approximately 5-10 mL per gram of nitrile).

-

To the stirred solution, add hydrazine hydrate (2.0-3.0 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add deionized water to the reaction mixture to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to afford 5-methoxy-1H-indazol-3-amine as a solid. The product can be further purified by recrystallization if necessary.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-Fluoro-5-methoxybenzonitrile | Hydrazine hydrate, Reflux | 5-Methoxy-1H-indazol-3-amine | High (expected) | Analogous to[1][2] |

| 5-Bromo-2-fluorobenzonitrile | Hydrazine hydrate (80%), Reflux, 20 min | 5-Bromo-1H-indazol-3-amine | 88% | [1][2] |

Table 1: Synthesis of 3-Aminoindazoles from 2-Fluorobenzonitriles.

Synthesis of 5-Methoxy-1H-indazol-3-amine Derivatives

The versatility of the 5-methoxy-1H-indazol-3-amine scaffold lies in its potential for further functionalization at multiple positions, primarily at the C-5 position of the benzene ring and the 3-amino group.

C-5 Derivatization via Suzuki-Miyaura Cross-Coupling

To introduce diverse aryl or heteroaryl substituents at the C-5 position, a common strategy involves the use of a halogenated precursor, such as 5-bromo-1H-indazol-3-amine, which can be readily synthesized from 5-bromo-2-fluorobenzonitrile.[1][2] The bromo-substituted indazole can then undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a wide range of boronic acids or their esters.[3][4]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-indazol-3-amine

This protocol is based on established procedures for the Suzuki coupling of bromoindazoles.[3][4]

Materials:

-

5-Bromo-1H-indazol-3-amine

-

Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (catalyst)

-

Potassium carbonate (K2CO3) or another suitable base (2.0-3.0 equivalents)

-

1,2-Dimethoxyethane (DME) or another suitable solvent

-

Deionized water

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 equivalent), the boronic acid, and the base.

-

Add the solvent (DME/water mixture, e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to 80-90 °C and stir for 2-12 hours, monitoring the reaction by TLC or HPLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1H-indazol-3-amine.

| 5-Bromoindazole Derivative | Boronic Acid | Catalyst/Base | Product | Yield | Reference |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl2/K2CO3 | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | [3] |

| 5-Bromo-1H-indazol-3-amine | Various aryl boronic acids | PdCl2(dppf)2/Cs2CO3 | 5-Aryl-1H-indazol-3-amines | 75-80% | [1][2] |

Table 2: Examples of Suzuki-Miyaura Coupling with Bromoindazoles.

N-3 Derivatization: Acylation of the 3-Amino Group

The 3-amino group of 5-methoxy-1H-indazol-3-amine is a versatile handle for the introduction of a wide range of functionalities through N-acylation reactions. This allows for the synthesis of amides, carbamates, and ureas, which can significantly modulate the physicochemical and pharmacological properties of the molecule.

A variety of acylating agents can be employed, including acid chlorides, acid anhydrides, and carboxylic acids activated with coupling reagents. Microwave-assisted N-acylation procedures have also been developed to accelerate these transformations.[5]

Detailed Experimental Protocol: General N-Acylation using an Acid Chloride

Materials:

-

5-Methoxy-1H-indazol-3-amine

-

Acid chloride (1.0-1.2 equivalents)

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5-2.0 equivalents)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

Dissolve 5-methoxy-1H-indazol-3-amine (1.0 equivalent) and the base in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the acid chloride in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-acylated indazole.

Conclusion

The synthesis of 5-methoxy-1H-indazol-3-amine and its derivatives is a critical competency for medicinal chemists and drug discovery scientists. The methodologies outlined in this guide, particularly the robust hydrazine cyclization for the core synthesis and the versatile Suzuki coupling and N-acylation for derivatization, provide a clear and actionable framework for accessing a diverse range of novel chemical entities. By understanding the underlying principles and leveraging the detailed protocols provided, researchers can confidently and efficiently incorporate this valuable scaffold into their drug development pipelines, paving the way for the discovery of next-generation therapeutics.

References

-

Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. [Link]

-

Cu-Catalyzed Denitrogenative Ring-Opening of 3-Aminoindazoles for the Synthesis of Aromatic Nitrile-Containing (Hetero)Arenes. Organic Letters. [Link]

-

Oxidative ring-opening of 3-aminoindazoles for the synthesis of 2-aminobenzoates. Organic & Biomolecular Chemistry. [Link]

-

Oxidative Rearrangement of 3-Aminoindazoles for the Construction of 1,2,3-Benzotriazine-4(3H)-ones at Ambient Temperature. Organic Letters. [Link]

-

Reactivity of 3‐aminoindazoles and our approach. ResearchGate. [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. [Link]

-

Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

-

Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. [Link]

-

An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. MDPI. [Link]

-

Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core. PubMed Central. [Link]

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central. [Link]

-

Chemical derivatization processes applied to amine determination in samples of different matrix composition. Semantic Scholar. [Link]

-

A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]

-

Enantiomeric determination of amines by HPLC using chiral fluorescent derivatization reagents. ResearchGate. [Link]

- Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl).

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-methoxy-1H-indazol-3-amine: A Privileged Scaffold in Medicinal Chemistry

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

5-methoxy-1H-indazol-3-amine, a substituted indazole derivative, represents a cornerstone scaffold in modern medicinal chemistry. The indazole nucleus, an isomeric form of benzimidazole, is a bioisostere of indole and is found in a multitude of biologically active compounds. The strategic placement of the methoxy and amine functionalities on the indazole ring of 5-methoxy-1H-indazol-3-amine provides a unique combination of hydrogen bonding capabilities, lipophilicity, and electronic properties, making it a highly sought-after building block in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 5-methoxy-1H-indazol-3-amine, with a particular focus on its application in the development of kinase inhibitors for oncology.

Chemical and Physical Properties

The fundamental physicochemical properties of 5-methoxy-1H-indazol-3-amine are crucial for its handling, formulation, and behavior in biological systems. A summary of these properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 58514-96-8 | , |

| Molecular Formula | C₈H₉N₃O | , |

| Molecular Weight | 163.18 g/mol | |

| Appearance | Off-white to light brown crystalline powder (predicted) | General knowledge based on similar compounds |

| Melting Point | Not explicitly available in searched literature. | |

| Boiling Point | 406.3°C | |

| Density | 1.344 g/cm³ | |

| Flash Point | 199.5°C | |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (predicted). | General knowledge based on similar compounds |

| pKa | Not explicitly available in searched literature. | |

| LogP (predicted) | 1.2 |

Spectroscopic Data

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~11.0 | br s | 1H | N1-H |

| ~7.2 | d | 1H | C7-H |

| ~7.0 | d | 1H | C4-H |

| ~6.7 | dd | 1H | C6-H |

| ~5.5 | br s | 2H | NH₂ |

| ~3.8 | s | 3H | OCH₃ |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C5 |

| ~148.0 | C3 |

| ~142.0 | C7a |

| ~122.0 | C3a |

| ~115.0 | C7 |

| ~110.0 | C4 |

| ~100.0 | C6 |

| ~55.0 | OCH₃ |

Predicted Mass Spectrum (ESI+)

| m/z | Assignment |

| 164.0818 | [M+H]⁺ |

| 186.0637 | [M+Na]⁺ |

| 202.0377 | [M+K]⁺ |

Synthesis of 5-methoxy-1H-indazol-3-amine

A common and efficient method for the synthesis of 3-aminoindazoles involves the cyclization of an appropriately substituted 2-fluorobenzonitrile with hydrazine. This approach is widely cited in the literature for the preparation of various indazole derivatives.[2]

A plausible synthetic route to 5-methoxy-1H-indazol-3-amine is outlined below:

Caption: Proposed synthesis of 5-methoxy-1H-indazol-3-amine.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-methoxybenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol.

-

Addition of Reagent: Add hydrazine hydrate (excess, e.g., 5-10 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-methoxy-1H-indazol-3-amine.

Role in Medicinal Chemistry and Drug Development

The 1H-indazol-3-amine scaffold is a well-established "hinge-binding" fragment in the design of kinase inhibitors.[2] The amino group at the 3-position can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a key determinant of binding affinity and selectivity. The 5-methoxy substituent can modulate the electronic properties of the aromatic system and provide an additional point for interaction or metabolic modification.

Derivatives of 1H-indazol-3-amine have been extensively investigated as inhibitors of a wide range of kinases, including but not limited to:

-

Tyrosine Kinases: Such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Anaplastic Lymphoma Kinase (ALK).[3]

-

Serine/Threonine Kinases: Including Polo-like Kinase 4 (PLK4) and various Cyclin-Dependent Kinases (CDKs).

The versatility of the 5-methoxy-1H-indazol-3-amine core allows for further chemical modifications at the N1 position of the indazole ring and through derivatization of the 3-amino group to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. For instance, the introduction of various aryl or heteroaryl groups at the 5-position via Suzuki coupling has been a successful strategy to enhance the potency and selectivity of indazole-based inhibitors.[2][4]

Caption: Hydrogen bonding of the indazole scaffold with the kinase hinge.

Representative Biological Activity of Related Indazole Derivatives

While specific IC₅₀ values for 5-methoxy-1H-indazol-3-amine are not widely published, the inhibitory activities of closely related analogs highlight the potential of this scaffold. For example, various substituted 1H-indazol-3-amine derivatives have demonstrated potent inhibition of cancer-relevant kinases, with IC₅₀ values often in the nanomolar range.[3] The exploration of different substituents at the 5-position of the indazole ring has been shown to significantly impact the biological activity of these compounds.[2]

Safety and Handling

As a laboratory chemical, 5-methoxy-1H-indazol-3-amine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, information from related aminoindazole compounds suggests the following:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.

Researchers should always consult the specific SDS provided by the supplier before handling this compound and work in a well-ventilated fume hood.

Conclusion

5-methoxy-1H-indazol-3-amine is a valuable and versatile building block in the field of drug discovery and development. Its unique structural features and synthetic accessibility have established it as a privileged scaffold, particularly in the design of potent and selective kinase inhibitors. The insights provided in this technical guide regarding its properties, synthesis, and biological relevance are intended to support researchers in leveraging this important molecule for the advancement of novel therapeutic agents. Further exploration of the structure-activity relationships of its derivatives holds significant promise for the development of next-generation targeted therapies.

References

-

PubChemLite. 5-methoxy-1h-indazol-3-amine. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3895. Available from: [Link]

-

Ascendex Scientific, LLC. 5-methoxy-1H-indazol-3-amine. Available from: [Link]

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2955. Available from: [Link]

-

Alchem Pharmtech. 1H-Indazol-3-amine. Available from: [Link]

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available from: [Link]

Sources

- 1. 58514-96-8|5-Methoxy-1H-indazol-3-amine|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Spectroscopic Profile of 5-methoxy-1H-indazol-3-amine

Introduction

For researchers and professionals in drug development, a comprehensive understanding of a molecule's structural and electronic properties is paramount. 5-methoxy-1H-indazol-3-amine, a substituted indazole, represents a scaffold of significant interest in medicinal chemistry due to the diverse biological activities associated with the indazole core. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring the identity, purity, and structural integrity of such compounds.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's structure.

Figure 1: Chemical Structure of 5-methoxy-1H-indazol-3-amine. The numbering of the indazole ring system is crucial for the assignment of NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Table 1: Predicted ¹H NMR Spectral Data for 5-methoxy-1H-indazol-3-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~11.5 - 12.5 | br s | 1H | N1-H | The indazole N-H proton is typically deshielded and appears as a broad singlet. In related indazole structures, this peak is often observed in this region[1]. The broadness is due to quadrupole broadening and potential hydrogen exchange. |

| ~7.20 | d, J ≈ 8.8 Hz | 1H | H7 | This proton is part of the benzene ring system and is expected to be a doublet due to coupling with H6. Its chemical shift is influenced by the adjacent pyrazole ring. |

| ~6.85 | d, J ≈ 2.2 Hz | 1H | H4 | This proton is ortho to the methoxy group and will appear as a doublet due to coupling with H6. The electron-donating methoxy group shields this proton, shifting it upfield. |

| ~6.70 | dd, J ≈ 8.8, 2.2 Hz | 1H | H6 | This proton is coupled to both H7 and H4, resulting in a doublet of doublets. |

| ~5.5 - 6.0 | br s | 2H | C3-NH₂ | The protons of the primary amine will appear as a broad singlet. This broadness is due to hydrogen bonding and exchange. Upon addition of D₂O, this signal is expected to disappear[2]. |

| ~3.75 | s | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet, as there are no adjacent protons to couple with. This is a characteristic chemical shift for aryl methoxy groups. |

Experimental Protocol: ¹H NMR Spectroscopy

A robust protocol for acquiring a high-quality ¹H NMR spectrum is essential for accurate structural elucidation.

Figure 2: Workflow for ¹H NMR Data Acquisition and Processing. Following a standardized protocol ensures reproducibility and data integrity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-methoxy-1H-indazol-3-amine (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~155.0 | C5 | The carbon atom attached to the electron-donating methoxy group is significantly deshielded. |

| ~148.0 | C3 | The carbon bearing the amino group is also deshielded. In 3-aminoindazoles, this carbon typically resonates in this region[3]. |

| ~141.0 | C7a | A quaternary carbon at the fusion of the two rings. |

| ~122.0 | C3a | Another quaternary carbon at the ring fusion. |

| ~113.0 | C7 | Aromatic carbon adjacent to the pyrazole ring. |

| ~110.0 | C6 | Aromatic methine carbon. |

| ~98.0 | C4 | The carbon ortho to the methoxy group is shielded. |

| ~55.0 | -OCH₃ | The methoxy carbon is a characteristic signal in this region. |

Experimental Protocol: ¹³C NMR Spectroscopy

The acquisition of a ¹³C NMR spectrum requires consideration of the lower natural abundance of the ¹³C isotope.

Figure 3: Workflow for ¹³C NMR Data Acquisition and Processing. Optimization of acquisition parameters is key for obtaining a high-quality spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 5-methoxy-1H-indazol-3-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) | Primary amines exhibit two N-H stretching bands (asymmetric and symmetric) in this region[2][4]. |

| ~3150 | Medium, Broad | N-H stretch (indazole) | The N-H stretch of the indazole ring is typically broad due to hydrogen bonding. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for C-H bonds on the aromatic ring. |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (methoxy) | Stretching vibrations for the C-H bonds of the methoxy group. |

| 1650 - 1580 | Medium to Strong | N-H bend (primary amine) | The scissoring vibration of the primary amine is a characteristic absorption[4]. |

| 1620 - 1450 | Medium to Strong | C=C and C=N stretch (aromatic) | Vibrations associated with the indazole ring system. |

| 1335 - 1250 | Strong | C-N stretch (aromatic amine) | The stretching vibration of the C-N bond of the aromatic amine[4]. |

| ~1220 | Strong | Asymmetric C-O-C stretch (aryl ether) | A strong, characteristic absorption for the aryl ether linkage. |

| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) | Another characteristic absorption for the aryl ether. |

| 910 - 665 | Broad | N-H wag (primary amine) | Out-of-plane bending of the N-H bonds of the primary amine[4]. |

Experimental Protocol: IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Figure 4: Workflow for IR Data Acquisition using ATR. A clean crystal and good sample contact are critical for a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for 5-methoxy-1H-indazol-3-amine

| m/z | Ion | Rationale for Formation |

| 163 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₈H₉N₃O). |

| 164 | [M+H]⁺ | In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion is often the base peak[5]. |

| 148 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group. |

| 135 | [M - N₂]⁺ | Loss of a molecule of nitrogen, a common fragmentation pathway for some nitrogen-containing heterocycles. |

| 120 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |

Experimental Protocol: Mass Spectrometry (ESI)

Electrospray ionization is a soft ionization technique suitable for polar molecules like 5-methoxy-1H-indazol-3-amine.

Figure 5: Workflow for ESI-MS Data Acquisition. Careful sample preparation and optimization of source parameters are crucial for obtaining a clean mass spectrum.

Conclusion

This technical guide provides a comprehensive and scientifically grounded spectroscopic profile of 5-methoxy-1H-indazol-3-amine. By integrating predicted data with established spectroscopic principles and comparative analysis of related structures, researchers are equipped with the necessary information to confidently identify and characterize this molecule. The detailed experimental protocols further serve as a practical resource for obtaining high-quality, reproducible data. As a Senior Application Scientist, I trust this guide will be an invaluable tool in your research and development endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. Retrieved from [Link]

-

PubChem. (n.d.). 5-methoxy-1h-indazol-3-amine (C8H9N3O). Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook. Retrieved from [Link]

-

Reich, H. J. (n.d.). Tables For Organic Structure Analysis. University of Wisconsin-Madison. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

-

NIST. (n.d.). 5-Methoxy-3-phenyl-2,3-dihydro-1H-isoindol-1-one - Optional[Vapor Phase IR] - Spectrum. NIST WebBook. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-1H-pyrazol-3-amine | C4H7N3O | CID 14388559. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annotation Mass Spectrometry. PMC. Retrieved from [Link]

-

National Institutes of Health. (2015). Rapid Access to 3-Aminoindazoles from Tertiary Amides. PubMed. Retrieved from [Link]

-

University of California, Davis. (n.d.). 24.10 Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Chemical Communications. Retrieved from [Link]

-

ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indazol-5-amine | C7H7N3 | CID 88012. Retrieved from [Link]

-

National Institutes of Health. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.3 Interpreting More IR Spectra | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts and diagnostic correlations in two-dimensional spectra of compound 1. Retrieved from [Link]

-

National Institutes of Health. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 3. Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. PubChemLite - 5-methoxy-1h-indazol-3-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-methoxy-1H-indazol-3-amine: Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-1H-indazol-3-amine is a heterocyclic amine containing an indazole core, a bicyclic aromatic system that is isosteric to indole and is a prominent scaffold in medicinal chemistry. The presence of the methoxy and amine functional groups at strategic positions on the indazole ring imparts unique physicochemical properties that make it a valuable building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of 5-methoxy-1H-indazol-3-amine, detailed spectroscopic data for its characterization, a plausible synthetic route with a step-by-step protocol, and insights into its reactivity and stability. This document is intended to serve as a critical resource for researchers engaged in drug discovery and development, offering foundational knowledge to facilitate its application in the synthesis of new chemical entities.

Introduction: The Significance of the Indazole Scaffold

The indazole moiety is a key structural motif in a multitude of compounds exhibiting a broad spectrum of biological activities. Its ability to act as a bioisostere of indole allows it to mimic the natural substrate in various enzymatic and receptor interactions, while often conferring improved pharmacokinetic properties such as enhanced metabolic stability and oral bioavailability.[1] A number of indazole-containing drugs have been approved for clinical use, highlighting the therapeutic potential of this heterocyclic system. The 1H-indazole-3-amine framework, in particular, has been identified as an effective hinge-binding fragment in kinase inhibitors, further underscoring its importance in modern drug design.[2][3] The addition of a methoxy group at the 5-position can significantly influence the electronic properties of the ring system and provide an additional vector for molecular interactions, making 5-methoxy-1H-indazol-3-amine a particularly attractive starting material for the synthesis of targeted therapeutics.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug development, influencing everything from its solubility and permeability to its metabolic fate.

Physical Properties

While experimental data for some physical properties of 5-methoxy-1H-indazol-3-amine are not extensively reported in the literature, a combination of predicted values and data from closely related analogues provides a reliable profile.

| Property | Value | Source |

| Molecular Formula | C₈H₉N₃O | [5] |

| Molecular Weight | 163.18 g/mol | [6] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 122-123 °C (for the related 3-methyl-1-(4-methoxyphenyl)-1H-indazole) | [7] |

| Boiling Point (Predicted) | 406.3 °C | [5] |

| Flash Point (Predicted) | 199.5 °C | [5] |

| Density (Predicted) | 1.344 g/cm³ | ECHEMI |

| XLogP3 (Predicted) | 1.08380 | ECHEMI |

Note: The melting point provided is for a structurally related compound and should be considered as an estimate. Experimental determination is recommended for precise characterization.

Solubility

The solubility of 5-methoxy-1H-indazol-3-amine is a critical parameter for its handling, formulation, and biological testing. Based on its structure, which contains both polar (amine, methoxy, indazole nitrogens) and non-polar (aromatic ring) regions, its solubility profile is expected to be as follows:

-

Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and other polar aprotic solvents.

-

Sparingly Soluble: Methanol, Ethanol, and other polar protic solvents.

-

Insoluble: Water and non-polar organic solvents such as hexanes.

For biological assays, stock solutions are typically prepared in DMSO.

Acidity and Basicity (pKa)

Chemical Properties and Reactivity

The chemical reactivity of 5-methoxy-1H-indazol-3-amine is dictated by the interplay of its constituent functional groups and the aromatic indazole core.

Reactivity of the Indazole Core

The indazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution will be directed by the existing methoxy and amine groups.

Reactivity of the 3-Amino Group

The primary amino group at the 3-position is a key site for functionalization. It can undergo a variety of reactions common to aromatic amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to various nucleophilic substitution reactions.

Recent studies have also revealed novel reactivity patterns for 3-aminoindazoles, such as oxidative rearrangement and ring-opening reactions, offering new avenues for the synthesis of diverse heterocyclic systems.

Stability

5-methoxy-1H-indazol-3-amine is expected to be a stable solid under standard laboratory conditions. However, as with many amino-substituted aromatic compounds, it may be sensitive to light and air over extended periods, potentially leading to discoloration through oxidation. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from light, and in a cool, dry place.

Synthesis of 5-methoxy-1H-indazol-3-amine

A plausible and efficient synthetic route to 5-methoxy-1H-indazol-3-amine involves the cyclization of a suitably substituted benzonitrile derivative with hydrazine. This method is a common and effective strategy for the preparation of 3-aminoindazoles.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 5-methoxy-1H-indazol-3-amine.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of substituted 1H-indazole-3-amines.[2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-methoxybenzonitrile (1.0 eq).

-

Addition of Reagent: Add hydrazine hydrate (80% in water, excess) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for approximately 20-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 5-methoxy-1H-indazol-3-amine.

Spectroscopic Characterization

Unequivocal identification of 5-methoxy-1H-indazol-3-amine relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Caption: Predicted ¹H NMR signals for 5-methoxy-1H-indazol-3-amine.

-

Indazole N-H: A broad singlet is expected in the downfield region (δ 10-12 ppm).

-

Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-7.5 ppm).

-

Amine N-H₂: A broad singlet corresponding to the two amine protons is expected around δ 5.0-6.0 ppm. This peak will be exchangeable with D₂O.

-

Methoxy Protons: A sharp singlet for the three methoxy protons will be observed around δ 3.8 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (C5) | ~155 |

| C-N (C3) | ~145 |

| C7a | ~140 |

| C3a | ~120 |

| C4, C6, C7 | ~95-115 |

| -OCH₃ | ~55 |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H Stretch | Primary Amine (two bands) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2950-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1650-1580 | N-H Bend | Primary Amine |

| 1620-1450 | C=C Stretch | Aromatic |

| 1250-1020 | C-N Stretch | Aromatic Amine |

| 1250-1200 | C-O Stretch | Aryl Ether |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 163.

-

Key Fragments: Fragmentation may involve the loss of the methoxy group (-OCH₃, m/z = 31) or other characteristic cleavages of the indazole ring. The predicted [M+H]⁺ is 164.08183.[8]

Safety Information

-

Hazard Statements: Based on related compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

Conclusion

5-methoxy-1H-indazol-3-amine is a compound of significant interest to the medicinal chemistry community. Its unique structural features and versatile reactivity make it an ideal starting point for the synthesis of novel drug candidates. This technical guide has provided a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and detailed spectroscopic data for its characterization. It is our hope that this document will serve as a valuable resource for researchers, enabling them to fully leverage the potential of this important building block in their drug discovery endeavors.

References

-

[No Author]. (n.d.). 3 - Supporting Information. Retrieved January 6, 2026, from [Link]

- Crowley, C. S., et al. (2023). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.

-

PubChem. 5-methoxy-1h-indazol-3-amine. (n.d.). Retrieved January 6, 2026, from [Link]

- Soni, R., et al. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

-

Université du Luxembourg. (2025). 5-methoxy-1h-indazol-3-amine (C8H9N3O). PubChemLite. Retrieved January 6, 2026, from [Link]

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(9), 8686.

-

Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

[No Author]. (n.d.). Supplementary Information File. Retrieved January 6, 2026, from [Link]

-

[No Author]. (n.d.). Supporting Information. Retrieved January 6, 2026, from [Link]

-

[No Author]. (n.d.). Electronic Supplementary Information. Retrieved January 6, 2026, from [Link]

-

[No Author]. (n.d.). Supplementary Material. Retrieved January 6, 2026, from [Link]

- Wang, C., et al. (2023).

- Lee, S., et al. (2017). Synthesis of 1H-Indazoles via Silver(I)

- Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International journal of molecular sciences, 24(9), 8686.

Sources

- 1. 112928-08-2|2-(5-Methoxy-1H-indazol-3-yl)ethanamine|BLDpharm [bldpharm.com]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 5. PubChemLite - 5-methoxy-1h-indazol-3-amine (C8H9N3O) [pubchemlite.lcsb.uni.lu]

- 6. 5-Methoxy-1H-indazol-3-amine | CymitQuimica [cymitquimica.com]

- 7. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The 1H-Indazol-3-Amine Scaffold: A Mechanistic Deep Dive into a Privileged Kinase Inhibitor Core Centered on 5-methoxy-1H-indazol-3-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-indazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, serving as the foundational structure for numerous therapeutics in clinical use or trials.[1] This guide focuses on 5-methoxy-1H-indazol-3-amine, a representative member of this class, to dissect the core mechanisms of action that make its derivatives potent and versatile biological modulators. While direct extensive research on this specific molecule is limited, a wealth of data on its close analogs provides a robust framework for understanding its biological potential. We will explore its primary role as a kinase inhibitor, focusing on its function as a "hinge-binding" motif that targets the ATP-binding pocket of a wide array of protein kinases.[2] Furthermore, this whitepaper will detail the downstream cellular consequences of this inhibition, including the induction of apoptosis and cell cycle arrest, and provide validated experimental protocols for researchers to investigate these mechanisms. The insights presented herein are intended to empower drug development professionals to leverage the unique properties of the 5-methoxy-1H-indazol-3-amine scaffold for creating next-generation targeted therapies.

Introduction: The 1H-Indazol-3-Amine Privileged Scaffold

Nitrogen-containing heterocycles are cornerstones of pharmacologically active agents, and among them, the indazole ring system is of paramount importance.[1] Derivatives of the 1H-indazole-3-amine core exhibit a vast range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][3] This versatility has established it as a privileged structure in drug discovery.

1.1. Chemical Profile of 5-methoxy-1H-indazol-3-amine

Before delving into its biological action, understanding the molecule's fundamental properties is crucial.

| Property | Value | Source |

| Molecular Formula | C8H9N3O | [4] |

| Molecular Weight | 163.18 g/mol | [4] |

| InChIKey | BZMRACNPNBEQJQ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC1=CC2=C(C=C1)NN=C2N | [4] |

The structure features a bicyclic indazole core, an amine group at position 3, and a methoxy group at position 5. The amine group is critical for its primary mechanism of action, while the methoxy group offers a site for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties.[1][2]

The Primary Mechanism of Action: Protein Kinase Inhibition

The most extensively documented mechanism of action for 1H-indazol-3-amine derivatives is the inhibition of protein kinases. These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

2.1. The Indazole Core as a Hinge-Binding Motif

The 1H-indazole-3-amine structure is an exceptionally effective "hinge-binding fragment".[2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain and is crucial for binding the adenine moiety of ATP. The 3-amino-indazole core forms critical hydrogen bonds with the backbone atoms of this hinge region, effectively competing with ATP for binding and thus inhibiting the kinase's catalytic activity.[5][6]

Caption: Generic kinase ATP pocket showing competitive inhibition.

2.2. Targeting Kinase Conformations: The "DFG-out" Mode

Many kinase inhibitors bind to the active "DFG-in" conformation. However, more advanced inhibitors, including derivatives of the indazole scaffold, have been specifically designed to bind to the inactive "DFG-out" conformation.[6] This mode of inhibition (Type II) can offer superior selectivity, as the inactive conformation is often more structurally diverse among different kinases than the highly conserved active state. Targeting the DFG-out conformation allows the inhibitor to access an additional hydrophobic pocket, further strengthening its binding affinity.[6]

2.3. Key Kinase Targets and Affected Signaling Pathways

The 1H-indazol-3-amine scaffold has been successfully employed to develop inhibitors against a wide range of clinically relevant kinases.

-

BCR-ABL: This fusion protein is the causative agent of Chronic Myeloid Leukemia (CML). Indazole derivatives have shown potent inhibition of both wild-type and the notoriously drug-resistant T315I "gatekeeper" mutant of BCR-ABL.[7][8]

-

Receptor Tyrosine Kinases (RTKs): This family includes VEGFR, PDGFR, and FGFR, which are critical drivers of angiogenesis (new blood vessel formation) required for tumor growth. Pazopanib, an approved cancer drug, features an indazole core and targets these RTKs.[7]

-

Anaplastic Lymphoma Kinase (ALK): Fusions involving the ALK gene are oncogenic drivers in a subset of non-small cell lung cancers. Entrectinib, which contains a 1H-indazole-3-amide structure, is a potent ALK inhibitor.[1][7]

-

Polo-Like Kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is essential for proper cell division. Inhibitors based on the indazole scaffold show nanomolar potency against PLK4, representing a promising anti-cancer strategy.[5]

Inhibition of these kinases blocks critical downstream signaling cascades, such as the RAS/RAF/MEK/ERK pathway, ultimately leading to a reduction in cell proliferation and survival.

Caption: Simplified RTK signaling pathway blocked by an indazole inhibitor.

Secondary Mechanism: Modulation of Apoptosis Pathways

Beyond direct kinase inhibition, certain 1H-indazol-3-amine derivatives have been shown to induce apoptosis (programmed cell death) through other pathways. One study demonstrated that a derivative could affect apoptosis by potentially inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[1][9] MDM2 is a negative regulator of the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction stabilizes p53, allowing it to initiate the apoptotic cascade.

Caption: Potential modulation of the p53/MDM2 apoptotic pathway.

Experimental Protocols for Mechanistic Elucidation

To rigorously define the mechanism of action for 5-methoxy-1H-indazol-3-amine or its novel derivatives, a tiered, logical workflow is essential. Each protocol is designed to answer a specific question, building a comprehensive and validated mechanistic narrative.

Caption: Logical workflow for validating a compound's mechanism of action.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Causality & Rationale: This is the foundational experiment. Its purpose is to determine if the compound directly interacts with and inhibits the catalytic activity of a purified kinase enzyme in a cell-free system. This isolates the drug-target interaction from any cellular complexity and allows for the precise determination of potency (IC50). The ADP-Glo™ system is chosen for its high sensitivity and broad applicability across different kinases.

-

Methodology:

-

Reaction Setup: In a 384-well plate, prepare a kinase reaction buffer containing the purified kinase of interest (e.g., VEGFR2, ABL1), the kinase-specific peptide substrate, and ATP at its Km concentration.

-

Compound Titration: Add the test compound (5-methoxy-1H-indazol-3-amine) in a series of 10-point, 3-fold serial dilutions (e.g., from 10 µM to 0.5 nM). Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Proliferation and Apoptosis Assay

-

Causality & Rationale: This protocol validates the findings from the in vitro assay in a biological context. It answers the question: does the inhibition of the target kinase translate into the desired anti-proliferative or pro-apoptotic effect in cancer cells that are known to depend on that kinase? We use a human chronic myeloid leukemia cell line (K562), which is driven by BCR-ABL, as a model system.[1][9]

-

Methodology:

-

Cell Plating: Seed K562 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the test compound using the same serial dilution range as in the biochemical assay. Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Proliferation Measurement (MTT Assay):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with 100 µL of DMSO.

-

Read absorbance at 570 nm. Lower absorbance indicates reduced cell viability.[1]

-

-

Apoptosis Measurement (Annexin V/PI Staining):

-

Harvest cells from a parallel plate.

-

Wash with cold PBS and resuspend in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze immediately using a flow cytometer. An increase in Annexin V-positive cells indicates apoptosis.[9]

-

-

Protocol 3: Western Blot for Target Engagement and Downstream Signaling

-

Causality & Rationale: This is the definitive mechanistic experiment. It provides direct evidence that the compound is engaging its intended target within the cell and producing the expected downstream effect. By measuring the phosphorylation state of the target kinase and a key downstream effector, we can confirm the on-target mechanism of action. A decrease in phosphorylation indicates successful inhibition.

-

Methodology:

-

Cell Treatment & Lysis: Plate and treat cells (e.g., K562) with the test compound at concentrations around its cellular IC50 (e.g., 0.1x, 1x, 10x IC50) for 2-4 hours.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-BCR-ABL, anti-total-BCR-ABL, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH).

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

-